N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 4-ethoxyphenyl group at position 4 and a thioacetamide linker at position 2. This structure is analogous to kinase inhibitors and antimicrobial agents, where the dihydropyrazinone scaffold is critical for target binding .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-30-16-7-5-15(6-8-16)25-12-11-23-21(22(25)27)31-14-20(26)24-18-10-9-17(28-2)13-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGQWRMHRWXXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, antibacterial activity, and mechanisms of action, supported by various studies and findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a dimethoxyphenyl group and a thioacetamide linkage to a dihydropyrazine moiety. The synthesis typically involves the reaction of appropriate thiol derivatives with acetamides under controlled conditions to yield the target compound with high purity.
Cytotoxicity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines have been used to evaluate the cytotoxic potential of related compounds. The MTT assay indicated that certain derivatives showed IC50 values as low as 29 μM against HeLa cells, suggesting potent antitumor activity .
Antibacterial Activity
The compound has also been assessed for its antibacterial properties. Studies have shown that derivatives containing similar structural motifs can inhibit the growth of common pathogens such as:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Significant inhibition |
| Bacillus subtilis | Comparable to standard antibiotics |
The antibacterial activity is often evaluated using serial dilution techniques to determine minimum inhibitory concentrations (MICs) against these pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that the presence of methoxy groups enhances antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
A notable study involved the synthesis and evaluation of a series of related compounds where modifications in the side chains led to variations in biological activity. For example, the introduction of different substituents on the phenyl rings significantly altered both cytotoxicity and antibacterial efficacy .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Properties
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines while sparing normal cells .
Antimicrobial Activity
The thioether group may enhance the compound's ability to interact with microbial targets, leading to potential antimicrobial effects. Related compounds have shown efficacy against various bacterial strains .
Antithrombotic Effects
The compound acts as an inhibitor of activated factor X (FXa), disrupting the coagulation cascade, which could lead to antithrombotic effects .
Cellular Signaling Modulation
It has been observed that this compound can alter the localization and levels of key signaling proteins involved in cell growth and motility .
Data Summary
The following table summarizes key findings related to the biological activity of N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide:
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Interaction with microbial enzymes | |
| Antithrombotic | Inhibition of FXa activity |
Case Studies
Several studies highlight the effectiveness of compounds similar to this compound in clinical settings:
Study on Cancer Cell Lines
A recent study demonstrated that a related thioether compound exhibited selective toxicity towards cancer cells while maintaining low toxicity toward normal cells at concentrations below 10 µM .
Antimicrobial Efficacy
In vitro tests showed that compounds structurally similar to this compound have significant antimicrobial properties against Gram-positive bacteria .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C22H23N3O5S.
Stability and Physicochemical Properties
- Thermal stability: Methoxy groups likely raise melting points compared to non-polar analogues (e.g., compound 5 in melts at ~250°C) .
- Solubility: The ethoxy group enhances solubility in polar solvents (e.g., ethanol/water mixtures) relative to sulfonamide-containing compounds () .
Q & A
Q. What are the standard synthetic protocols for N-(2,4-dimethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a 2-chloroacetamide derivative and a thiol-containing pyrazinone intermediate. For example, in analogous compounds (e.g., thioacetamide-quinazolinone hybrids), 2-chloro-N-substituted acetamide reacts with a mercapto precursor (e.g., 4-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide) in dry acetone with anhydrous K₂CO₃ as a base. The reaction is stirred at room temperature for 12 hours, followed by filtration and crystallization from ethanol . Adjust solvent polarity (e.g., DMF for slower reactions) and monitor progress via TLC.
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups.
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm for substituted phenyl groups) and acetamide methylene signals (δ ~3.5–4.5 ppm). For dihydropyrazinone moieties, observe NH protons (δ ~10–12 ppm) and tautomeric equilibria .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Q. What solvents and purification methods are optimal for this compound?
- Methodological Answer :
- Solvents : Use polar aprotic solvents (e.g., acetone, DMSO) for reactions and ethanol/water mixtures for recrystallization. Avoid chlorinated solvents if tautomerism is suspected.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in thioether bond formation?
- Methodological Answer :
- Catalyst screening : Test bases like K₂CO₃, NaH, or DBU to enhance nucleophilic substitution efficiency.
- Temperature control : Elevated temperatures (50–60°C) may accelerate reactivity but risk decomposition; use microwave-assisted synthesis for controlled heating .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups on sensitive amines or pyrazinone NH to prevent side reactions .
Q. How do electronic effects of substituents (e.g., methoxy vs. ethoxy) influence spectral data and bioactivity?
- Methodological Answer :
- Spectral analysis : Electron-donating groups (e.g., methoxy) deshield adjacent protons in ¹H NMR, shifting aromatic signals downfield. Compare with analogues (e.g., N-tolyl vs. N-ethylphenyl derivatives) .
- Bioactivity correlation : Use QSAR models to link substituent Hammett constants (σ) to antimicrobial IC₅₀ values. For example, para-ethoxy groups may enhance lipophilicity and membrane penetration .
Q. How can contradictory NMR data (e.g., tautomerism in dihydropyrazinone rings) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Perform experiments at 25°C and −40°C to freeze tautomeric forms (e.g., keto-enol equilibria).
- 2D NMR (COSY, NOESY) : Identify through-space correlations between NH and adjacent protons to map tautomeric states .
- Computational modeling : Use DFT calculations (B3LYP/6-311+G**) to predict dominant tautomers and compare with experimental data .
Q. What strategies validate the compound’s stability under physiological conditions for in vitro assays?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of acetamide to carboxylic acid).
- Plasma stability : Add compound to rat plasma (1 µg/mL) and quantify remaining parent molecule over time using LC-MS/MS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
